molecular formula C10H16ClNO2 B14873396 Methylsynephrine hydrochloride

Methylsynephrine hydrochloride

Cat. No.: B14873396
M. Wt: 217.69 g/mol
InChI Key: ICBZSKCTKKUQSY-DLGLCQKISA-N
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Description

Methylsynephrine hydrochloride, also known as oxilofrine, is a substituted phenethylamine stimulant drug. It is chemically related to ephedrine and synephrine. This compound has been used as a cardiac stimulant and is known for its ability to increase adrenergic activity. It is currently a prohibited substance by the World Anti-Doping Agency (WADA) when used in competition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsynephrine hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of 4-hydroxyphenylacetone with methylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methylsynephrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products Formed:

Scientific Research Applications

Methylsynephrine hydrochloride has diverse applications in scientific research:

Mechanism of Action

Methylsynephrine hydrochloride exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also enhances the release of norepinephrine, which increases heart rate and cardiac output. The compound’s mechanism involves the activation of adrenergic pathways, resulting in increased adrenergic activity and metabolic rate .

Comparison with Similar Compounds

    Synephrine: A naturally occurring alkaloid found in bitter orange, used for weight loss and as a stimulant.

    Ephedrine: A stimulant and bronchodilator used in the treatment of asthma and nasal congestion.

    Phenylephrine: A sympathomimetic drug used as a decongestant and to increase blood pressure.

Comparison: Methylsynephrine hydrochloride is unique in its specific adrenergic receptor activity and its potent stimulant effects. Unlike synephrine, which is primarily used in dietary supplements, this compound has a more pronounced effect on cardiovascular parameters. Compared to ephedrine and phenylephrine, it has a distinct chemical structure and pharmacological profile, making it a valuable compound for specific medical and research applications .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7?,10-;/m1./s1

InChI Key

ICBZSKCTKKUQSY-DLGLCQKISA-N

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)O)O)NC.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC.Cl

Origin of Product

United States

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